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Abstract

BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a
critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3][4][5] Developed by Bristol-
Myers Squibb, this small molecule has demonstrated significant potential in preclinical models
of autoimmune diseases.[1][2][3][6] This technical guide provides a comprehensive overview of
the discovery, synthesis, and preclinical characterization of BMS-935177, with a focus on its
mechanism of action, structure-activity relationships (SAR), and key experimental data.

Introduction: Targeting Bruton's Tyrosine Kinase

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of
kinases.[1][2][3] It plays a crucial role in the signaling pathways of multiple cell types involved in
autoimmune diseases.[1][2][3] Specifically, BTK is essential for B-cell receptor (BCR) mediated
signaling, which is critical for B-cell development, differentiation, and activation.[7][8]
Dysregulation of BTK activity has been implicated in various B-cell malignancies and
autoimmune disorders, making it a prime therapeutic target.[9][10] BMS-935177 was
developed as a second-generation, reversible BTK inhibitor, aiming for high potency and
selectivity to minimize off-target effects.[1][2][3]
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The discovery of BMS-935177 stemmed from a focused effort to develop a novel series of
carbazole-based inhibitors of BTK.[1][9] The research involved extensive structure-activity
relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1]
[2][3] The chemical name for BMS-935177 is 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-0xo0-
3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide.[1][2][3][6]

Structure-Activity Relationship (SAR)

The SAR studies leading to BMS-935177 focused on modifications of a carbazole carboxamide
scaffold.[9] These studies revealed that specific substitutions at various positions of the
carbazole core were critical for potent and selective inhibition of BTK. The quinazolinone
moiety was found to be a key feature for potent activity. Molecular modeling techniques,
including molecular docking and 3D-QSAR, were employed to rationalize the SAR and guide
the design of more potent analogs.[9]

Synthesis

The synthesis of BMS-935177 involves a multi-step process, starting from the construction of
the carbazole core, followed by the introduction of the quinazolinone-containing phenyl group
and the final carboxamide functionalization. While the detailed, step-by-step synthesis is
proprietary, the general approach is outlined in scientific literature and patents.[1][11]

Mechanism of Action and Signaling Pathway

BMS-935177 functions as a reversible inhibitor of BTK, binding to the ATP-binding site of the
kinase domain.[4][5] This reversible binding distinguishes it from first-generation covalent BTK
inhibitors like ibrutinib. By blocking the kinase activity of BTK, BMS-935177 effectively
interrupts the downstream signaling cascade initiated by B-cell receptor activation.
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Caption: BTK Signaling Pathway Inhibition by BMS-935177.

Preclinical Pharmacology

The preclinical evaluation of BMS-935177 demonstrated its potent and selective inhibitory
activity against BTK, along with favorable pharmacokinetic properties.

In Vitro Activity

BMS-935177 exhibits potent enzymatic inhibition of BTK and functional inhibition in cellular

assays.
Assay Metric Value Reference
BTK Enzymatic Assay  ICso 3nM [4]
BTK Enzymatic Assay  ICso 2.8 nM [5]
Ramos B-cell Calcium
ICso 27 nM [41[5]
Flux
PBMC FcyRIlla/Ill
Driven TNFa ICso0 14 nM [5]
Production

Kinase Selectivity

BMS-935177 demonstrates high selectivity for BTK over other kinases, including other
members of the Tec family and the Src family of kinases.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b606271?utm_src=pdf-body
https://www.benchchem.com/product/b606271?utm_src=pdf-body
https://www.benchchem.com/product/b606271?utm_src=pdf-body
https://www.medchemexpress.com/BMS-935177.html
https://www.selleckchem.com/products/bms-935177.html
https://www.medchemexpress.com/BMS-935177.html
https://www.selleckchem.com/products/bms-935177.html
https://www.selleckchem.com/products/bms-935177.html
https://www.benchchem.com/product/b606271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Selectivity (fold vs.

Kinase ICs0 (NM) Reference
BTK)
BTK 2.8 1 [5]
TEC 13 ~5 [5]
BLK 20 ~7 [5]
BMX 24 ~9 [5]
TrkA 30 ~11 [5]
ITK - 5-67 [5]
TXK - 5-67 [5]
SRC - >1100 [5]
HER4 <150 >50 [5]
TRKB <150 >50 [5]
RET <150 >50 [5]

Pharmacokinetics

BMS-935177 exhibits excellent oral bioavailability and low clearance in preclinical species.
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Oral

Species Dose Route T1/2 (h) Bioavailabilit ~ Reference
y (%)
84-100

Mouse 2 mg/kg \Y 4.0 ) [5]
(solution)
84-100

Rat 2 mg/kg A 5.1 ) [5]
(solution)

b 84-100 )

O - - -
9 (solution)
Cynomolgus 84-100 5]
Monkey (solution)

Plasma protein binding is high across all species, with less than 1% free fraction in humans.[5]

In Vivo Efficacy

The in vivo efficacy of BMS-935177 was evaluated in a mouse model of collagen-induced
arthritis (CIA), a preclinical model for rheumatoid arthritis.
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Mouse Collagen-Induced Arthritis (CIA) Model Treatment Groups

Induce Arthritis with .
Anti-Collagen Antibodies Vehicle Control BMS-935177 (10 mg/kg) BMS-935177 (30 mg/kg) Dexamethasone (1 mg/kg)

\

Daily Oral Dosing

\

LPS Injection (Day 3)

\

Monitor Paw Inflammation
(3x / week)

Click to download full resolution via product page
Caption: Experimental Workflow for In Vivo Efficacy Study.

BMS-935177 demonstrated a dose-dependent reduction in both the severity and incidence of
clinical disease in this model.[4]

Key Experimental Protocols
BTK Enzymatic Assay

o Objective: To determine the in vitro inhibitory activity of BMS-935177 against recombinant
human BTK.

o Methodology:

o A solution of BMS-935177 is prepared in DMSO and serially diluted.
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o In a 384-well plate, the compound is incubated with recombinant human BTK (1 nM), a
fluoresceinated peptide substrate (1.5 uM), and ATP (20 uM) in assay buffer (20 mM
HEPES, pH 7.4, 10 mM MgClz, 0.015% Brij 35, 4 mM DTT, 1.6% DMSO).

o The reaction is incubated at room temperature for 60 minutes.
o The reaction is terminated by the addition of 35 mM EDTA.

o The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate
and phosphorylated product.[4]

o The ICso value is calculated from the dose-response curve.

Ramos B-cell Calcium Flux Assay

o Objective: To assess the functional inhibition of BCR signaling in a human B-cell line.
o Methodology:

o Ramos B-cells are loaded with a calcium-sensitive fluorescent dye.

[e]

Cells are pre-incubated with various concentrations of BMS-935177.

o

BCR signaling is stimulated with an anti-lgM antibody.

The resulting intracellular calcium mobilization is measured using a fluorometric plate

[¢]

reader.

The ICso value is determined based on the inhibition of the calcium flux.[4][5]

[¢]

Conclusion

BMS-935177 is a potent, selective, and orally bioavailable reversible inhibitor of BTK. Its
discovery and preclinical development highlight a successful structure-based drug design
campaign targeting a key node in autoimmune disease pathology. The comprehensive
preclinical data package, including potent in vitro and in vivo activity and a favorable
pharmacokinetic profile, established BMS-935177 as a clinical candidate for the treatment of
autoimmune diseases.[1][2][3][6] The insights gained from the development of BMS-935177
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have also informed the discovery of subsequent BTK inhibitors, including covalent inhibitors
like Branebrutinib (BMS-986195).[7][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Discovery and Synthesis of BMS-935177: A
Reversible BTK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606271#bms-935177-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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